molecular formula C10H10N2O2S2 B3204154 2-amino-4-(2-thiazolyl)-3-thiophenecarboxylic acid ethyl ester CAS No. 1029421-23-5

2-amino-4-(2-thiazolyl)-3-thiophenecarboxylic acid ethyl ester

Cat. No.: B3204154
CAS No.: 1029421-23-5
M. Wt: 254.3 g/mol
InChI Key: RDLSXRRMXLWKNB-UHFFFAOYSA-N
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Description

2-amino-4-(2-thiazolyl)-3-thiophenecarboxylic acid ethyl ester is a heterocyclic compound that contains both thiazole and thiophene rings. These types of compounds are significant in medicinal chemistry due to their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(2-thiazolyl)-3-thiophenecarboxylic acid ethyl ester typically involves the reaction of thiophene-2-carboxylic acid with thioamide and ethyl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate .

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(2-thiazolyl)-3-thiophenecarboxylic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-amino-4-(2-thiazolyl)-3-thiophenecarboxylic acid ethyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-4-(2-thiazolyl)-3-thiophenecarboxylic acid ethyl ester involves its interaction with various molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This compound can also interact with cellular membranes, disrupting their integrity and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-4-(2-thiazolyl)-3-thiophenecarboxylic acid ethyl ester is unique due to its combined thiazole and thiophene rings, which confer a broad spectrum of biological activities. Its ethyl ester group also enhances its solubility and bioavailability, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

ethyl 2-amino-4-(1,3-thiazol-2-yl)thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S2/c1-2-14-10(13)7-6(5-16-8(7)11)9-12-3-4-15-9/h3-5H,2,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDLSXRRMXLWKNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=NC=CS2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70699849
Record name Ethyl 2-amino-4-(1,3-thiazol-2-yl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70699849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1029421-23-5
Record name Ethyl 2-amino-4-(1,3-thiazol-2-yl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70699849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-4-(2-thiazolyl)-3-thiophenecarboxylic acid ethyl ester
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2-amino-4-(2-thiazolyl)-3-thiophenecarboxylic acid ethyl ester
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2-amino-4-(2-thiazolyl)-3-thiophenecarboxylic acid ethyl ester
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2-amino-4-(2-thiazolyl)-3-thiophenecarboxylic acid ethyl ester
Reactant of Route 5
2-amino-4-(2-thiazolyl)-3-thiophenecarboxylic acid ethyl ester
Reactant of Route 6
2-amino-4-(2-thiazolyl)-3-thiophenecarboxylic acid ethyl ester

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